2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one
Description
This compound features a 2,5-dimethylpyrrole core substituted at the 1-position with a 3-(morpholine-4-sulfonyl)phenyl group and at the 3-position with a 2-chloroacetyl moiety.
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13-10-17(18(22)12-19)14(2)21(13)15-4-3-5-16(11-15)26(23,24)20-6-8-25-9-7-20/h3-5,10-11H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGQGXJINFPOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Key differences among analogs arise from substituents on the phenyl ring attached to the pyrrole core. A comparative analysis is provided below:
*Molecular weight calculated based on formula.
Key Observations:
- Electron-Withdrawing vs. In contrast, isopropyl (in 749920-14-7) and methoxy (in 923720-64-3) groups are electron-donating, which may alter reaction pathways .
- Melting Points : The trifluoromethoxy analog (757192-82-8) exhibits a relatively high melting point (147°C), likely due to strong intermolecular dipole interactions. Morpholine sulfonyl derivatives (target compound) are expected to have even higher melting points due to hydrogen bonding from the sulfonyl group, though data are unavailable .
Physicochemical and Spectral Properties
- IR Spectroscopy : The carbonyl stretch in 757192-82-8 appears at 1685 cm⁻¹, typical for ketones. The target compound’s IR spectrum would additionally show S=O stretches (~1350–1150 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹) .
- NMR Data : The trifluoromethoxy analog (757192-82-8) shows distinct ¹⁹F-NMR signals at δ −56.89, while the target compound’s morpholine sulfonyl group would produce unique ¹H- and ¹³C-NMR shifts due to sulfonyl-induced deshielding .
Biological Activity
2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is a synthetic organic compound with a complex structure and potential biological activities. Its molecular formula is C18H21ClN2O4S, and it has garnered attention in medicinal chemistry due to its interactions with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN2O4S |
| Molecular Weight | 396.89 g/mol |
| CAS Number | 568555-78-2 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The compound may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cellular processes such as apoptosis, proliferation, and inflammation.
Research indicates that the morpholine sulfonyl group contributes to its binding affinity to target proteins, enhancing its pharmacological properties . Additionally, the presence of the pyrrole ring is significant for its biological activity, as it is commonly found in many biologically active compounds.
Antibacterial Activity
Recent studies have evaluated the antibacterial effects of compounds similar to this compound against various pathogens. For instance, a study demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential effectiveness against antibiotic-resistant strains due to its unique mechanism of action.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. The results indicated that certain concentrations led to reduced cell viability in human cancer cell lines, suggesting potential applications in cancer therapy . The compound's ability to induce apoptosis in these cells was also noted.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrole compounds were tested for their antimicrobial properties. The results showed that modifications similar to those in this compound significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Cell Inhibition
Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that at specific concentrations, the compound could inhibit cell growth by inducing apoptosis through caspase activation pathways . This suggests its potential as a lead compound for developing new anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
